1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine
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Overview
Description
1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is a chemical compound with the molecular formula C22H22N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine typically involves the reaction of benzhydryl chloride with 4-(3-nitro-2-pyridinyl)piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane.
Major Products:
Reduction of Nitro Group: 1-Benzhydryl-4-(3-amino-2-pyridinyl)piperazine.
Substitution Reactions: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The benzhydryl group provides lipophilicity, allowing the compound to cross cell membranes and reach intracellular targets. The piperazine ring can interact with various biological molecules, influencing their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-Benzhydryl-4-(2-pyridinyl)piperazine
- 1-Benzhydryl-4-(4-nitro-2-pyridinyl)piperazine
- 1-Benzhydryl-4-(3-chloro-2-pyridinyl)piperazine
Comparison: 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is unique due to the presence of the nitro group at the 3-position of the pyridine ring. This structural feature influences its reactivity and biological activity. Compared to its analogs, the nitro group can undergo reduction to form an amino group, providing additional functional versatility. The position of the nitro group also affects the compound’s electronic properties and its interaction with biological targets.
Properties
IUPAC Name |
1-benzhydryl-4-(3-nitropyridin-2-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-26(28)20-12-7-13-23-22(20)25-16-14-24(15-17-25)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21H,14-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWXRHOZQEWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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